molecular formula C23H35NO5 B8623451 4-[Di-(6-acetoxyhexyl)amino]benzaldehyde CAS No. 120654-40-2

4-[Di-(6-acetoxyhexyl)amino]benzaldehyde

Cat. No. B8623451
Key on ui cas rn: 120654-40-2
M. Wt: 405.5 g/mol
InChI Key: YRZHEORNJQYMFM-UHFFFAOYSA-N
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Patent
US04792208

Procedure details

N,N-Dimethylformamide (DMF, 250 mL) was added dropwise with stirring under nitrogen to phosphorous oxychloride at 0° C. The resulting orange solution was stirred for 2 hours, then a solution of 236 g (0163 mol) of N,N-di-(6-acetoxyhexyl)aniline in 250 mL of DMF was added slowly. The reaction mixture was stirred under nitrogen for 1 hour at 0° C. and then for 6 hours at 80° C. After cooling, the solution was poured onto 500 g of ice plus 200 g of sodium acetate, and the resulting mixture was extracted with dichloromethane (4×250 mL). The combined organic extracts were washed four times with 250 mL portions of water, dried over anhydrous sodium sulfate, and then concentrated at reduced pressure to produce a light brown oil. The oil was fractionally distilled in vacuo to yield 192 g (76%) of the title compound as a gold oil, bp 220°-260° C. (0.007 mm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N-di-(6-acetoxyhexyl)aniline
Quantity
236 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[C:6]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][N:16]([CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][O:29][C:30](=[O:32])[CH3:31])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)(=[O:8])[CH3:7].[C:33]([O-])(=[O:35])C.[Na+]>CN(C)C=O>[C:6]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][N:16]([CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][O:29][C:30](=[O:32])[CH3:31])[C:17]1[CH:18]=[CH:19][C:20]([CH:33]=[O:35])=[CH:21][CH:22]=1)(=[O:8])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
N,N-di-(6-acetoxyhexyl)aniline
Quantity
236 g
Type
reactant
Smiles
C(C)(=O)OCCCCCCN(C1=CC=CC=C1)CCCCCCOC(C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
200 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The resulting orange solution was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred under nitrogen for 1 hour at 0° C.
Duration
1 h
WAIT
Type
WAIT
Details
for 6 hours at 80° C
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with dichloromethane (4×250 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed four times with 250 mL portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to produce a light brown oil
DISTILLATION
Type
DISTILLATION
Details
The oil was fractionally distilled in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OCCCCCCN(C1=CC=C(C=O)C=C1)CCCCCCOC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 192 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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